

# Spectroscopic Profile of 3-Benzylmorpholine: A Technical Guide

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## Compound of Interest

Compound Name: **3-Benzylmorpholine**

Cat. No.: **B1274753**

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **3-Benzylmorpholine**. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a logical workflow for spectroscopic analysis.

## Introduction to 3-Benzylmorpholine

**3-Benzylmorpholine** is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. Its chemical formula is  $C_{11}H_{15}NO$ , and its structure is foundational in various areas of medicinal chemistry.<sup>[1]</sup> Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure:

- Molecular Formula:  $C_{11}H_{15}NO$
- Molar Mass: 177.24 g/mol <sup>[1]</sup>
- IUPAC Name: **3-benzylmorpholine**
- CAS Number: 7684-27-7<sup>[1]</sup>

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **3-Benzylmorpholine** in a structured format.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.<sup>[2]</sup> For **3-Benzylmorpholine**, the key signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra are influenced by the morpholine ring's chair conformation and the electronic effects of the benzyl substituent.<sup>[2][3]</sup>

Table 1: Predicted <sup>1</sup>H NMR Data for **3-Benzylmorpholine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.20 - 7.40	Multiplet	-
Morpholine H-2ax	~3.90	ddd	J ≈ 11.0, 11.0, 3.0
Morpholine H-2eq	~3.75	ddd	J ≈ 11.0, 3.0, 3.0
Morpholine H-3	~3.05	Multiplet	-
Benzyl CH <sub>2</sub>	2.85 (dd), 2.65 (dd)	Doublet of Doublets	J ≈ 13.5, 4.5 and 13.5, 8.5
Morpholine H-5ax	~2.80	ddd	J ≈ 12.0, 12.0, 3.0
Morpholine H-5eq	~2.60	ddd	J ≈ 12.0, 3.0, 3.0
Morpholine H-6ax	~3.60	ddd	J ≈ 11.5, 11.5, 3.0
Morpholine H-6eq	~3.45	ddd	J ≈ 11.5, 3.0, 3.0
Morpholine NH	1.50 - 2.50	Broad Singlet	-

Note: Data are predicted based on typical values for morpholine derivatives and may vary with solvent and experimental conditions.<sup>[2]</sup>

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Benzylmorpholine**

Carbon	Chemical Shift ( $\delta$ , ppm)
Aromatic C (quaternary)	~138
Aromatic CH	~129, ~128, ~126
Morpholine C-2	~72
Morpholine C-6	~68
Morpholine C-3	~55
Morpholine C-5	~47
Benzyl CH <sub>2</sub>	~40

Note: Data are predicted based on typical values for substituted morpholines and related structures.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies.[4] The spectrum of **3-Benzylmorpholine** is expected to show absorptions corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for **3-Benzylmorpholine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2800 - 3000	Medium to Strong
Aromatic C=C Bending	1600, 1495, 1450	Medium to Strong
C-H Bending (CH <sub>2</sub> )	1440 - 1470	Medium
C-O-C Stretch (Ether)	1080 - 1150	Strong
C-N Stretch	1020 - 1250	Medium
Aromatic C-H Out-of-Plane Bending	690 - 770	Strong

Note: These are expected absorption ranges and can be influenced by the molecular environment.[\[4\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry Data for **3-Benzylmorpholine**

Adduct/Fragment	Calculated m/z
[M+H] <sup>+</sup>	178.12265
[M+Na] <sup>+</sup>	200.10459
[M] <sup>+</sup>	177.11482
[M-H] <sup>-</sup>	176.10809
Tropylium ion [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	91.05478
[M-C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	86.06003

Data sourced from predicted values on PubChem for C<sub>11</sub>H<sub>15</sub>NO.[\[8\]](#) The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) due to the stable benzyl group.

## Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-Benzylmorpholine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.
  - Acquire a standard one-pulse <sup>1</sup>H spectrum with a 30° or 90° pulse angle.
  - Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
  - Use a relaxation delay of 1-5 seconds and acquire 8-16 scans for good signal-to-noise.
- <sup>13</sup>C NMR Acquisition:
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum using a standard pulse program (e.g., zgpg30).
  - Set a spectral width of approximately 200-240 ppm.
  - A relaxation delay of 2 seconds and several hundred to thousands of scans are typically required.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol

- Sample Preparation:
  - Neat Liquid: Place a drop of liquid **3-Benzylmorpholine** between two NaCl or KBr plates.
  - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) and place it in a liquid cell.
  - Solid (as hydrochloride salt): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or pure solvent/KBr pellet).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol

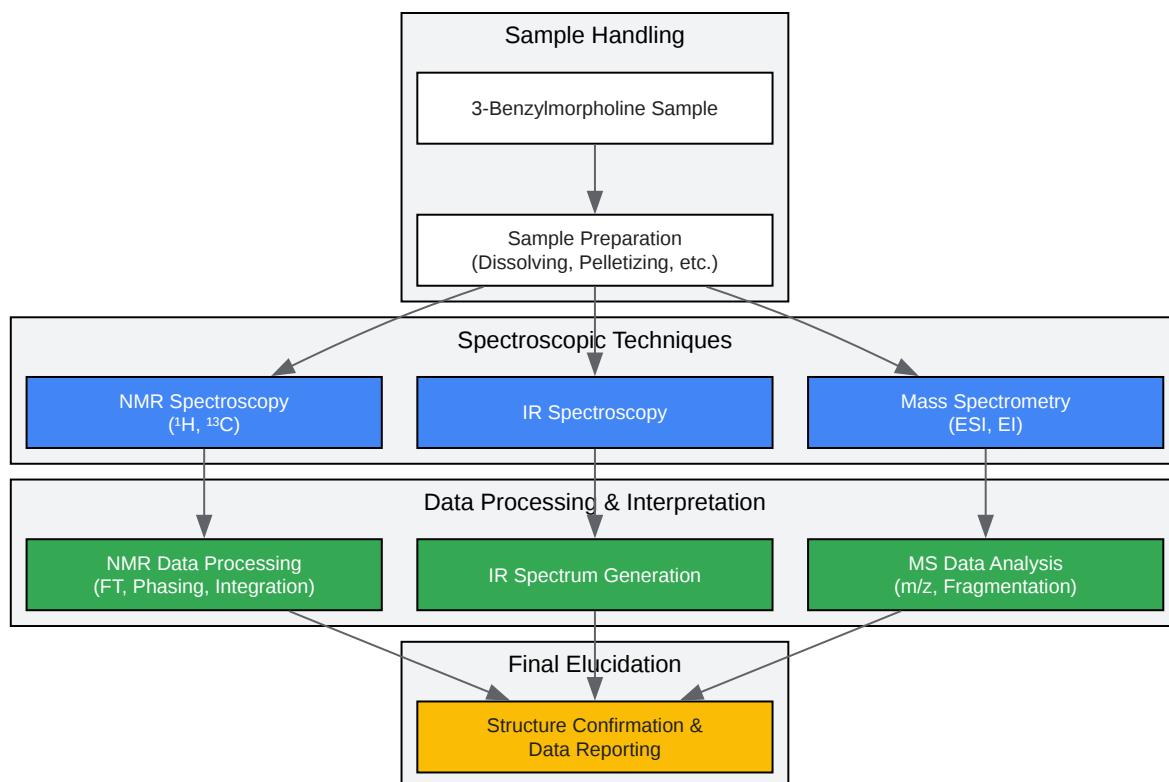
- Sample Preparation: Prepare a dilute solution of **3-Benzylmorpholine** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition (ESI-MS):
  - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Acquire spectra in both positive and negative ion modes to observe protonated ( $[\text{M}+\text{H}]^+$ ) and deprotonated ( $[\text{M}-\text{H}]^-$ ) species, respectively.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
  - For fragmentation studies (MS/MS), select the precursor ion (e.g.,  $\text{m/z}$  178.12) and apply collision-induced dissociation (CID).
- Data Processing: Process the raw data to obtain a mass spectrum showing the relative abundance of ions as a function of their  $\text{m/z}$  ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of spectroscopic characterization.

## General Workflow for Spectroscopic Analysis of 3-Benzylmorpholine

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Caption: Workflow for the spectroscopic analysis of **3-Benzylmorpholine**.

## Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive characterization of **3-Benzylmorpholine**. While the data presented here are largely based on predictions and established principles for related compounds, they offer a robust framework for the identification and structural verification of this molecule. The detailed experimental protocols provide a standardized approach to obtaining high-quality data for this and similar

morpholine derivatives, which are of significant interest in the field of drug discovery and development.

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## References

- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Morpholine [webbook.nist.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-benzylmorpholine (C11H15NO) [pubchemlite.lcsb.uni.lu]
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